molecular formula C9H12N2 B120356 2-ethenyl-N,N-dimethylpyridin-4-amine CAS No. 151732-33-1

2-ethenyl-N,N-dimethylpyridin-4-amine

Cat. No. B120356
CAS RN: 151732-33-1
M. Wt: 148.2 g/mol
InChI Key: LYUOMZRJAXSOFQ-UHFFFAOYSA-N
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Description

N,N-Dimethylpyridin-4-amine (DMAP) is a derivative of pyridine with the chemical formula C7H10N2 . It is a white solid that is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent . It is also known as 4-(Dimethylamino)pyridine and has a molecular weight of 122.17 .


Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .


Molecular Structure Analysis

The molecular structure of DMAP consists of a pyridine ring with a dimethylamino group attached. The InChI string for DMAP is CN(C)c1ccncc1 .


Chemical Reactions Analysis

DMAP is a highly versatile nucleophilic catalyst for acylation reactions and esterifications . It is also employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .


Physical And Chemical Properties Analysis

DMAP is a solid at room temperature with a melting point of 108-110 °C . It is soluble in water at a concentration of 50 mg/mL . Thermal studies of DMAP have been carried out to determine its stability for temperature-dependent reactions .

Mechanism of Action

DMAP acts as a catalyst in various reactions. For instance, it can be used to synthesize 3,5-disubstituted 2,6-dicyanoaniline by reacting malononitrile, aldehydes, and β-nitroolefins . It is also used as a catalyst for the acylation of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions to synthesize corresponding esters .

Safety and Hazards

DMAP is classified as Acute Tox. 2 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Aquatic Chronic 2, Eye Dam. 1, Skin Irrit. 2, STOT SE 1 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The use of DMAP and similar compounds as catalysts in organic synthesis is a growing field of research . Future directions may include the development of new synthetic routes and applications, as well as further investigation into the physical properties and safety of these compounds .

properties

IUPAC Name

2-ethenyl-N,N-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-4-8-7-9(11(2)3)5-6-10-8/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUOMZRJAXSOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597988
Record name 2-Ethenyl-N,N-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethenyl-N,N-dimethylpyridin-4-amine

CAS RN

151732-33-1
Record name 2-Ethenyl-N,N-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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